2-((4-Methylbenzyl)thio)benzoic acid
Overview
Description
2-((4-Methylbenzyl)thio)benzoic acid is an organic compound with the molecular formula C15H14O2S It is characterized by a benzoic acid core substituted with a 4-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylbenzyl)thio)benzoic acid typically involves the reaction of 4-methylbenzyl bromide with thiobenzoic acid. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylbenzyl)thio)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
2-((4-Methylbenzyl)thio)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methylbenzyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Iodobenzyl)thio)benzoic acid
- 2-(Benzylthio)benzoic acid
- 2-((4-Methylphenyl)methylthio)benzoic acid
Uniqueness
2-((4-Methylbenzyl)thio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYMBMPMKQXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377421 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104351-51-1 | |
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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